molecular formula C21H22O6 B12322389 Beta, beta-Dimethylacrylalkannin

Beta, beta-Dimethylacrylalkannin

Cat. No.: B12322389
M. Wt: 370.4 g/mol
InChI Key: ZWYUHJQQLXNNSY-KRWDZBQOSA-N
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Description

Beta, beta-Dimethylacrylalkannin is a natural naphthoquinone compound isolated from the roots of plants such as Alkanna cappadocica and Arnebia nobilis. It is known for its reddish-brown crystalline appearance and has gained attention for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-aging effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta, beta-Dimethylacrylalkannin can be synthesized through various chemical routes. One common method involves the extraction from the roots of Alkanna cappadocica using solvents like chloroform, dichloromethane, and ethyl acetate . The compound can also be synthesized through organic reactions involving naphthoquinone derivatives and specific alkylation processes.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale extraction from plant sources. The process includes drying and grinding the plant roots, followed by solvent extraction and purification through techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Beta, beta-Dimethylacrylalkannin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include different quinone and hydroquinone derivatives, which have distinct biological activities and applications .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Beta, beta-Dimethylacrylalkannin has demonstrated significant anticancer effects in various studies:

  • Mechanism of Action : It inhibits the proliferation and metastasis of lung adenocarcinoma cells by inducing apoptosis and arresting the cell cycle. The compound achieves this by targeting the oncogene β-catenin and facilitating its ubiquitination through upregulation of the E3 ligase NEDD4L, leading to reduced expression of genes associated with tumor growth such as survivin and cyclin D1 .
  • Case Study : In vivo studies have shown that treatment with this compound significantly suppresses tumor volume in mice models without causing toxicity .
Study TypeCancer TypeTreatment MethodOutcome
In VitroLung AdenocarcinomaALCAP2 treatmentInhibition of cell proliferation and migration
In VivoTumor Xenograft ModelALCAP2 injectionSignificant reduction in tumor volume

1.2 Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties:

  • Fungal Inhibition : this compound shows potent antifungal activity against strains like Candida krusei and dermatophytes, with minimum inhibitory concentrations (MIC) ranging from 2.08 to 33.3 μg/ml .
  • Case Study : A clinical evaluation demonstrated its efficacy in treating various skin conditions, including eczema and dermatitis, with reported success rates exceeding 90% in several cases .
ConditionSuccess Rate (%)MIC Range (μg/ml)
Acne9250
Eczema94.94.16 - 8.32
Baby Napkin Dermatitis1002 - 6

Therapeutic Applications

2.1 Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties:

  • Mechanism : It modulates immune responses and enhances nonspecific immunity by promoting lymphocyte activity .
  • Clinical Application : The compound is being explored for its potential in treating inflammatory diseases such as phlebitis and vaginitis.

2.2 Hepatoprotective Effects

Research indicates that this compound may protect liver cells from damage:

  • Case Study : In models of hepatitis B virus infection, the compound significantly reduced serum DHBV-DNA levels, indicating its potential as a hepatoprotective agent .

Industrial Applications

3.1 Cosmetic Industry

Due to its bioactive properties, this compound is utilized in cosmetic formulations for its anti-aging effects:

  • Functionality : It enhances collagen production in skin cells, contributing to improved skin elasticity and appearance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta, beta-Dimethylacrylalkannin is unique due to its specific molecular structure, which allows it to effectively modulate tumor-associated macrophages and exhibit strong anti-tumor activity. Its ability to increase collagen and involucrin content in skin cells also sets it apart from other similar compounds .

Biological Activity

Beta, beta-Dimethylacrylalkannin (DMAKN) is a natural naphthoquinone derived from the root of Lithospermum erythrorhizon and Alkanna tinctoria. This compound has garnered attention due to its diverse biological activities, particularly in cancer treatment and immunomodulation. This article explores the biological activity of DMAKN, emphasizing its antitumor properties, effects on macrophage polarization, and potential therapeutic applications.

  • Chemical Structure : DMAKN is characterized by a hydroxy-1,4-naphthoquinone structure.
  • Solubility : It is soluble in organic solvents such as methanol, ethanol, and DMSO.
  • Molecular Formula : C₁₅H₁₈O₃.

Antitumor Activity

Recent studies have demonstrated that DMAKN exhibits significant antitumor activity against various cancer cell lines, particularly hepatocellular carcinoma (HCC) and lung adenocarcinoma (LUAD).

  • Macrophage Polarization :
    • DMAKN enhances the polarization of M1 macrophages while inhibiting M2 macrophage polarization. This dual action leads to an improved immune response against tumors.
    • In vitro studies showed that co-culturing DMAKN-treated M1 macrophages with HCC cells significantly inhibited cell viability compared to untreated controls .
  • Cell Cycle Arrest and Apoptosis :
    • DMAKN induces cell cycle arrest and necrosis in HCC cells. The compound has been shown to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .
  • In Vivo Studies :
    • In animal models, DMAKN treatment resulted in reduced tumor volume without significant toxicity. This suggests its potential as a safe therapeutic agent in cancer treatment .

Summary of Research Findings

StudyCell TypeKey Findings
HCCInduces M1 polarization; inhibits HCC growth.
LUADSuppresses proliferation and metastasis; induces apoptosis via β-catenin ubiquitination.
HCCCauses cell cycle arrest and necrosis; enhances anti-tumor immune response.

Case Study 1: Hepatocellular Carcinoma

In a study involving THP-1 cells (human monocytic cell line), DMAKN was shown to enhance the expression of M1 markers in macrophages when treated with LPS/IFN-γ, leading to significant inhibition of HCC cell growth. The treatment resulted in a dose-dependent increase in M1 marker expression, indicating enhanced anti-tumor activity through immune modulation .

Case Study 2: Lung Adenocarcinoma

Another study focused on LUAD cells demonstrated that DMAKN could effectively suppress cell proliferation and induce apoptosis by targeting β-catenin through the upregulation of NEDD4L, an E3 ligase that facilitates β-catenin ubiquitination. This mechanism highlights the potential for DMAKN as a novel therapeutic agent for lung cancer .

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate

InChI

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m0/s1

InChI Key

ZWYUHJQQLXNNSY-KRWDZBQOSA-N

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C

Origin of Product

United States

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